n-(1-Phenyl-1h-pyrazol-4-yl)methanesulfonamide
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Overview
Description
N-(1-Phenyl-1H-pyrazol-4-yl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a phenyl group attached to a pyrazole ring, which is further connected to a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Phenyl-1H-pyrazol-4-yl)methanesulfonamide typically involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with methanesulfonamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1-Phenyl-1H-pyrazol-4-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-Phenyl-1H-pyrazol-4-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of N-(1-Phenyl-1H-pyrazol-4-yl)methanesulfonamide.
Methanesulfonamide: Another sulfonamide compound with similar functional groups.
N-(1,3-Diphenyl-1H-pyrazol-4-yl)methanesulfonamide: A structurally related compound with additional phenyl groups.
Uniqueness
This compound is unique due to its specific combination of a phenyl group, pyrazole ring, and methanesulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H11N3O2S |
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Molecular Weight |
237.28 g/mol |
IUPAC Name |
N-(1-phenylpyrazol-4-yl)methanesulfonamide |
InChI |
InChI=1S/C10H11N3O2S/c1-16(14,15)12-9-7-11-13(8-9)10-5-3-2-4-6-10/h2-8,12H,1H3 |
InChI Key |
JDTYDADMQVSBTB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CN(N=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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